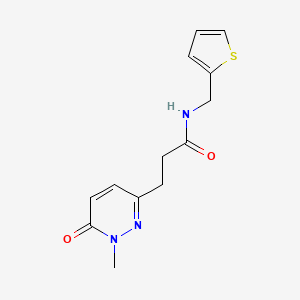
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a novel molecule with potential applications in the field of heterocyclic chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their properties. The first paper discusses the synthesis of new dihydropyridines, dihydropyridazines, and thiourea derivatives, which are closely related to the target molecule . The second paper describes the synthesis of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives, which share some structural features with the compound of interest .
Synthesis Analysis
The synthesis of related dihydropyridazines involves the reaction of 3-aminopyridine with electrophilic reagents, aryl diazonium salts, and isothiocyanates . This suggests that the target compound could potentially be synthesized through similar reactions, possibly involving a methylated dihydropyridazine as a starting material and subsequent functionalization with a thiophene-containing reagent to introduce the thiophen-2-ylmethyl group.
Molecular Structure Analysis
The molecular structure of the target compound is likely to be characterized by the presence of a dihydropyridazine ring, which is a six-membered heterocycle containing nitrogen atoms. The presence of a thiophene ring would introduce additional aromatic character to the molecule. The molecular structure could be confirmed using techniques such as MS, IR, and 1H NMR spectroscopy, as mentioned in the first paper .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The dihydropyridazine core is known to participate in various chemical reactions, and the presence of an amide group could facilitate reactions involving nucleophilic attack at the carbonyl carbon. The thiophene moiety could engage in electrophilic aromatic substitution reactions. The specific reactivity patterns would need to be explored experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of hydrogen bonding, as seen in the arylhydrazone derivatives described in the second paper , could influence the compound's solubility and melting point. The intramolecular charge transfer mentioned in the second paper could also affect the compound's optical properties, potentially making it useful as a UV absorber or photooxidation retardant in polymers.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
A study by Hafiz, Ramiz, & Sarhan (2011) elaborates on the preparation of new dihydropyridines, dihydropyridazines, and thiourea derivatives, which are related to the compound . These substances have significance in heterocyclic synthesis, contributing to a broader understanding of chemical reactions and structures.
Anticancer and Antioxidant Activities
Research by Tumosienė et al. (2020) focuses on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide for their antioxidant and anticancer activities. This study provides insights into the potential therapeutic applications of similar compounds in treating various diseases, including cancer.
Cytotoxicity and Topoisomerase II Inhibition
A study by Gomez-Monterrey et al. (2011) explores the cytotoxicity and topoisomerase II inhibitory activity of 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione. This research helps understand the compound's potential role in cancer therapy, particularly in treating resistant cancer cell lines.
Neurokinin-1 Receptor Antagonism
The study by Harrison et al. (2001) discusses an orally active, water-soluble neurokinin-1 receptor antagonist that shows promise in pre-clinical tests relevant to clinical efficacy in emesis and depression. This study indicates the potential of similar compounds in developing treatments for depression and related disorders.
Antihypertensive Activity
A study by Siddiqui et al. (2011) on triazole incorporated pyridazinones as new antihypertensive agents indicates potential applications in cardiovascular medicine. The compounds in this study exhibited significant antihypertensive activity, suggesting that related compounds could be explored for similar therapeutic uses.
Eigenschaften
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-16-13(18)7-5-10(15-16)4-6-12(17)14-9-11-3-2-8-19-11/h2-3,5,7-8H,4,6,9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPIJEUABHKPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



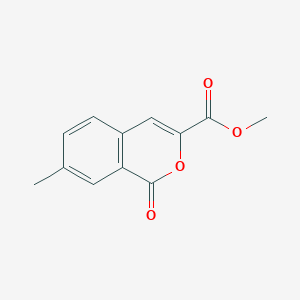
![N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B3014029.png)
![[3-(1H-Indol-1-yl)propyl]amine methanesulfonate](/img/structure/B3014030.png)
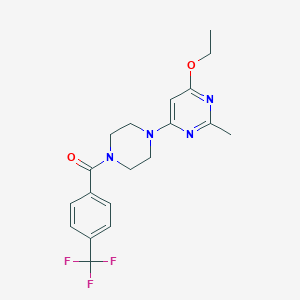
![2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3014033.png)
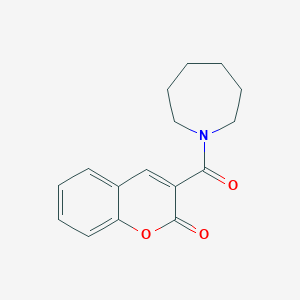
![5-(4-acetylpiperazin-1-yl)-3-(4-chlorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014036.png)

![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3014039.png)
![2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3014040.png)
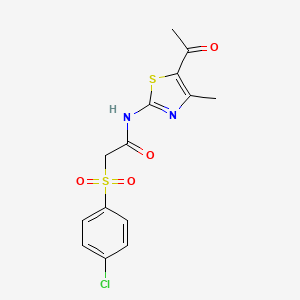
![3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B3014044.png)